4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound with the molecular formula C13H17BO4 and a molecular weight of 248.08 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) and a boronic acid pinacol ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with boronic acid derivatives under appropriate conditions. One common method involves the use of a boronic acid pinacol ester and a suitable catalyst to facilitate the reaction.
Industrial Production Methods: . This process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or halides under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzaldehydes, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its boronic acid pinacol ester group makes it a valuable reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the construction of complex organic molecules.
Biology: In biological research, the compound is utilized in the development of bioconjugation techniques, where it can be used to label biomolecules for imaging and tracking purposes.
Medicine: . Its ability to form stable complexes with various biomolecules makes it a useful tool in drug discovery and development.
Industry: In the chemical industry, 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is employed in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of materials with enhanced performance and durability.
Mechanism of Action
The mechanism by which 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exerts its effects involves its interaction with molecular targets and pathways. The boronic acid pinacol ester group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate biological processes and chemical reactions.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound lacks the hydroxyl group present in 4-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, resulting in different reactivity and applications.
2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
Uniqueness: The presence of the hydroxyl group in this compound enhances its reactivity and versatility compared to similar compounds. This feature allows for a broader range of applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
1883607-86-0 |
---|---|
Molecular Formula |
C13H17BO4 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.